Cas no 2172032-58-3 (1-(2,5-dimethylthiophen-3-yl)ethane-1-thiol)

1-(2,5-Dimethylthiophen-3-yl)ethane-1-thiol is a sulfur-containing organic compound characterized by its thiophene backbone and thiol functional group. This molecule is notable for its potential applications in organic synthesis, particularly in the development of heterocyclic compounds and thiol-based derivatives. The presence of the thiol group enhances reactivity, making it a valuable intermediate for coupling reactions or as a ligand in coordination chemistry. Its structural features, including the dimethyl substitution on the thiophene ring, contribute to steric and electronic modulation, which can influence selectivity in synthetic pathways. The compound may also find use in materials science due to its sulfur-rich framework, offering possibilities for functionalized polymers or surface modifications.
1-(2,5-dimethylthiophen-3-yl)ethane-1-thiol structure
2172032-58-3 structure
Product Name:1-(2,5-dimethylthiophen-3-yl)ethane-1-thiol
CAS No:2172032-58-3
MF:C8H12S2
MW:172.310879707336
CID:6470449
PubChem ID:165949167
Update Time:2025-06-08

1-(2,5-dimethylthiophen-3-yl)ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-dimethylthiophen-3-yl)ethane-1-thiol
    • EN300-1288117
    • 2172032-58-3
    • Inchi: 1S/C8H12S2/c1-5-4-8(6(2)9)7(3)10-5/h4,6,9H,1-3H3
    • InChI Key: SGBLWPYRSMBCEY-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(=C1C)C(C)S

Computed Properties

  • Exact Mass: 172.03804273g/mol
  • Monoisotopic Mass: 172.03804273g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.2Ų

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Additional information on 1-(2,5-dimethylthiophen-3-yl)ethane-1-thiol

1-(2,5-Dimethylthiophen-3-yl)ethane-1-thiol: A Comprehensive Overview

1-(2,5-Dimethylthiophen-3-yl)ethane-1-thiol, also known by its CAS number 2172032-58-3, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a thiol group, making it a versatile building block for advanced materials and chemical systems. The molecule's structure is defined by a thiophene ring substituted with two methyl groups at the 2 and 5 positions, and an ethane thiol group attached at the 3 position of the thiophene ring. This configuration imparts distinctive electronic and structural properties to the compound.

The synthesis of 1-(2,5-Dimethylthiophen-3-yl)ethane-1-thiol typically involves multi-step organic synthesis strategies. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound. For instance, researchers have explored the use of transition metal-catalyzed coupling reactions to construct the sulfur-containing functionalities in the molecule. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for applications in sensitive chemical systems.

The compound's electronic properties are heavily influenced by its thiophene ring and thiol group. The thiophene moiety is known for its aromaticity and conjugation capabilities, which contribute to the molecule's stability and reactivity. The thiol group, on the other hand, introduces nucleophilic character and potential for hydrogen bonding. These properties make 1-(2,5-Dimethylthiophen-3-yl)ethane-1-thiol a valuable component in the development of functional materials such as sensors, conductive polymers, and biocompatible surfaces.

In recent years, there has been growing interest in utilizing 1-(2,5-Dimethylthiophen-3-yl)ethane-1-thiol in nanotechnology applications. Studies have demonstrated that this compound can serve as a precursor for the synthesis of metalloorganic frameworks (MOFs) and other porous materials. Its ability to coordinate with metal ions makes it a promising candidate for catalytic applications. For example, researchers have reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction efficiency under mild conditions.

Beyond its role in materials science, 1-(2,5-Dimethylthiophen-3-yl)ethane-1-thiol has also found applications in drug discovery and biochemistry. Its sulfur-containing functionalities make it a potential candidate for designing bioactive molecules with anti-inflammatory or antioxidant properties. Recent studies have explored its interactions with biological systems, particularly its ability to modulate enzyme activity or act as a ligand in protein-binding assays.

The environmental impact of 1-(2,5-Dimethylthiophen-3-yl)ethane-1-thiol is another area of active research. Scientists are investigating its biodegradability and toxicity profiles to ensure safe handling and disposal practices. Preliminary findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, though further studies are needed to fully understand its environmental fate.

In summary, 1-(2,5-Dimethylthiophen-3-yl)ethane-1-thiol, with its unique structure and versatile properties, continues to be a focal point in diverse areas of chemical research. From advanced materials development to drug discovery and environmental science, this compound offers numerous opportunities for innovation. As research progresses, it is anticipated that new applications will emerge, solidifying its importance in both academic and industrial settings.

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